molecular formula C27H26FN3O4 B2606227 Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251603-70-9

Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2606227
CAS No.: 1251603-70-9
M. Wt: 475.52
InChI Key: KCJUBCOFGGFCPB-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . Quinazolines have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the cyclopentyl group might be introduced via a cycloaddition reaction . The furan ring could be formed through a Paal-Knorr synthesis or similar method .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the quinazoline moiety, a furan ring, and a fluorophenyl group all contribute to the molecule’s shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amine group might undergo reactions with acids or electrophiles, while the carbonyl group could be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amine and carbonyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on heterocyclic compounds, such as furan and quinoline derivatives, highlights advanced synthetic strategies and their importance in developing novel compounds with potential therapeutic applications. For instance, the Diels−Alder reaction of 2-amino-substituted furans has been identified as a method for preparing polysubstituted anilines, showcasing high regioselectivity and offering pathways to novel heterocyclic structures with significant potential in drug discovery (Padwa et al., 1997). Similarly, the synthesis of azuleno[1,2-b]pyrrole and its furan analogues through reactions involving morpholino enamines emphasizes the versatility of furan derivatives in accessing complex heterocyclic systems (Fujimori et al., 1986).

Pharmacological Applications

The research also extends to the exploration of heterocyclic compounds' pharmacological properties, particularly as antibacterial agents. For example, a novel antibacterial 8-chloroquinolone study demonstrated significant potency against both Gram-positive and Gram-negative bacteria, indicating the potential of heterocyclic compounds as effective antibacterial agents (Kuramoto et al., 2003). This highlights the importance of structural modifications in enhancing the antibacterial activity of quinolone derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazoline derivatives have been studied for their potential as anticancer agents, where they might work by inhibiting certain enzymes involved in cell proliferation .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its reactivity .

Properties

IUPAC Name

methyl 2-[cyclopentyl(furan-2-ylmethyl)amino]-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4/c1-34-26(33)19-10-13-23-24(15-19)29-27(31(25(23)32)16-18-8-11-20(28)12-9-18)30(21-5-2-3-6-21)17-22-7-4-14-35-22/h4,7-15,21H,2-3,5-6,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJUBCOFGGFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N(CC3=CC=CO3)C4CCCC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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